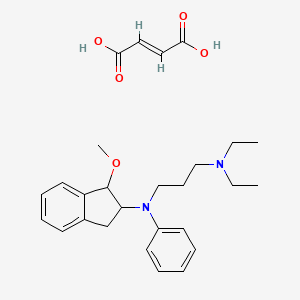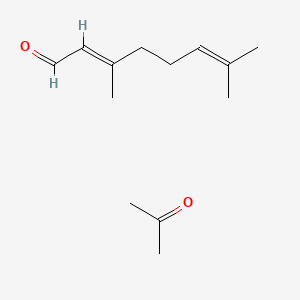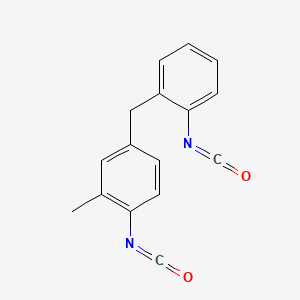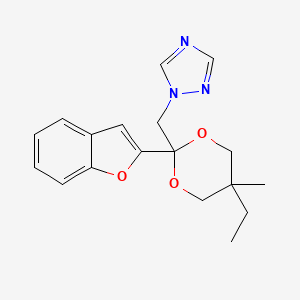
4-(6-Acetylamino-3-aminopyridin-2-yl)piperazine-1-carboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Acetylamino-3-aminopyridin-2-yl)piperazine-1-carboxylic acid ethyl ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring substituted with an acetylamino and aminopyridinyl group, and an ethyl ester functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Acetylamino-3-aminopyridin-2-yl)piperazine-1-carboxylic acid ethyl ester typically involves multiple steps. One common method includes the iodination of 2-aminopyridine to generate 2-amino-5-iodopyridine, followed by a coupling reaction with piperazine to form the desired product . The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and efficient. The process generally involves the same synthetic routes as laboratory methods but scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product .
化学反应分析
Types of Reactions
4-(6-Acetylamino-3-aminopyridin-2-yl)piperazine-1-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Catalytic hydrogenation using Pd/C is a common method for reducing nitro groups to amino groups.
Substitution: Halogenation and other substitution reactions can be performed using reagents like iodine and bromine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Solvents: Ethanol, water, and other organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield amino derivatives, while oxidation can produce various oxidized forms of the compound .
科学研究应用
4-(6-Acetylamino-3-aminopyridin-2-yl)piperazine-1-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 4-(6-Acetylamino-3-aminopyridin-2-yl)piperazine-1-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- 4-(6-Aminopyridine-3-yl)piperazine-1-carboxylic acid tert-butyl ester
Uniqueness
4-(6-Acetylamino-3-aminopyridin-2-yl)piperazine-1-carboxylic acid ethyl ester is unique due to its specific functional groups and structural configuration. This uniqueness allows it to interact with different molecular targets and exhibit distinct chemical and biological properties compared to similar compounds .
属性
CAS 编号 |
75167-24-7 |
|---|---|
分子式 |
C14H21N5O3 |
分子量 |
307.35 g/mol |
IUPAC 名称 |
ethyl 4-(6-acetamido-3-aminopyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H21N5O3/c1-3-22-14(21)19-8-6-18(7-9-19)13-11(15)4-5-12(17-13)16-10(2)20/h4-5H,3,6-9,15H2,1-2H3,(H,16,17,20) |
InChI 键 |
UDVGWVUGMCOVOI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C=CC(=N2)NC(=O)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-[(4-nitrophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781889.png)











![Nickel, (2-propanol)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B13781956.png)
